3-O-Methyl-d3 Quercetin
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Overview
Description
3-O-Methyl-d3 Quercetin is a deuterated form of 3-O-Methylquercetin, a naturally occurring flavonoid found in various plants. This compound is known for its potent antioxidant, anticancer-promoting, antiallergy, antimicrobial, and antiviral activities . It is a metabolite in flavone and flavonol biosynthesis and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyl-d3 Quercetin involves the methylation of quercetin. One common method is the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound can involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to achieve the desired purity and yield. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-O-Methyl-d3 Quercetin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert it back to its parent flavonoid, quercetin.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like acetic anhydride (CH3CO)2O and sulfuric acid (H2SO4) can be used for acetylation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Quercetin and other reduced forms.
Substitution: Acetylated and other substituted derivatives.
Scientific Research Applications
3-O-Methyl-d3 Quercetin has a wide range of scientific research applications:
Mechanism of Action
3-O-Methyl-d3 Quercetin exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Anticancer Activity: It induces apoptosis in cancer cells by modulating various signaling pathways, including the mitochondrial pathway.
Antiviral Activity: It inhibits viral replication by interfering with viral enzymes and proteins.
Comparison with Similar Compounds
3-O-Methyl-d3 Quercetin is similar to other flavonoids such as:
Quercetin: The parent compound, known for its wide range of biological activities.
Isorhamnetin: A structural isomer with similar antioxidant and anti-inflammatory properties.
Rhamnazin: Another methylated derivative of quercetin with comparable bioactivities.
Uniqueness
The deuterated form, this compound, offers advantages in research due to its stability and traceability in metabolic studies. Its unique isotopic labeling allows for precise tracking in biological systems, making it a valuable tool in pharmacokinetic and metabolic research .
Properties
Molecular Formula |
C16H12O7 |
---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(trideuteriomethoxy)chromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-16-14(21)13-11(20)5-8(17)6-12(13)23-15(16)7-2-3-9(18)10(19)4-7/h2-6,17-20H,1H3/i1D3 |
InChI Key |
WEPBGSIAWZTEJR-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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